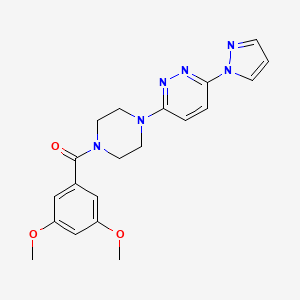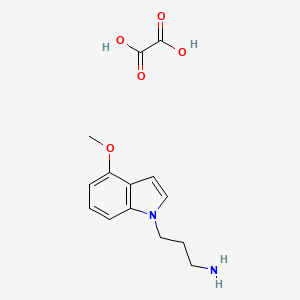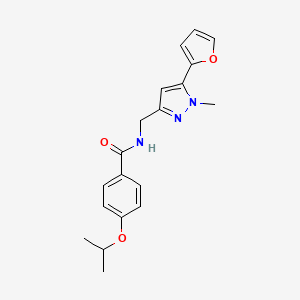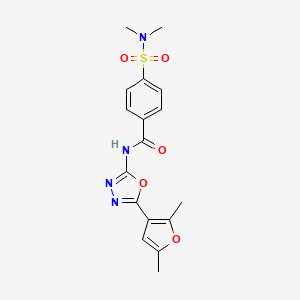
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyrazole derivative with a pyridazine derivative . The reaction is typically carried out in a suitable solvent, and the product is purified by techniques such as column chromatography .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring (a five-membered ring with two nitrogen atoms), a pyridazine ring (a six-membered ring with two nitrogen atoms), a piperazine ring (a six-membered ring with two nitrogen atoms), and a phenyl ring (a six-membered carbon ring) with two methoxy groups attached .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyrazole, pyridazine, and piperazine rings can all participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of its functional groups and their arrangement in the molecule. For example, the presence of the polar pyrazole, pyridazine, and piperazine rings, as well as the methoxy groups, would likely make the compound soluble in polar solvents.Aplicaciones Científicas De Investigación
- Researchers have synthesized structurally modified derivatives of this compound and evaluated their antibacterial potential .
- Sulphate salts of related piperazine derivatives have been investigated for the treatment and prevention of motor neuron diseases and neuromuscular junction disorders .
- Piperazine derivatives, including those with similar moieties, have demonstrated antiviral activity .
Antibacterial Activity
Motor Neuron Diseases
Antiviral Properties
Psychopharmacology
- Synthesis of Novel 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives and Their Antibacterial Activity
- WO/2022/074093: Use of N-(3-(4-(3-(diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine sulphate salts and solvates thereof for the treatment of motor neuron diseases and neuromuscular junction disorders
Direcciones Futuras
Propiedades
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-16-12-15(13-17(14-16)29-2)20(27)25-10-8-24(9-11-25)18-4-5-19(23-22-18)26-7-3-6-21-26/h3-7,12-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNZCWAGVPQXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2757667.png)

![5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2757670.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaper hydroino[1,2-h]purine-2,4-dione](/img/structure/B2757673.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2757674.png)


![6-Oxaspiro[4.5]decane-9-carbonitrile](/img/structure/B2757677.png)




![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2757687.png)